PRL-3 inhibitor I

Cancer Metastasis Protein Tyrosine Phosphatase Chemical Probe

PRL-3 Inhibitor I (BR-1) is a uniquely validated chemical probe offering robust, reproducible on-target engagement for oncology research. Unlike simple rhodanine analogs with variable potency, this well-characterized inhibitor demonstrates reliable PK/PD at IC50 0.9-1.1 μM, making it the benchmark compound for PRL-3-mediated metastasis studies in colon, melanoma, and gastric cancer models. Its proven ability to synergize with standard therapies like sorafenib makes it essential for preclinical programs targeting drug resistance. Source this critical reference standard to ensure data integrity in high-throughput screening and medicinal chemistry campaigns.

Molecular Formula C17H11Br2NO2S2
Molecular Weight 485.2 g/mol
CAS No. 893449-38-2
Cat. No. B606334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRL-3 inhibitor I
CAS893449-38-2
SynonymsBR1;  BR 1;  BR-1;  PRL-3 Inhibitor I
Molecular FormulaC17H11Br2NO2S2
Molecular Weight485.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
InChIInChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8-
InChIKeyHXNBAOLVPAWYLT-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRL-3 Inhibitor I (BR-1, CAS 893449-38-2) for Phosphatase of Regenerating Liver-3 (PRL-3) Research


PRL-3 Inhibitor I (CAS 893449-38-2), also known as BR-1 or P0108, is a cell-permeable benzylidene rhodanine derivative that acts as a potent and selective inhibitor of phosphatase of regenerating liver-3 (PRL-3; also known as PTP4A3) . PRL-3 is a non-classical protein tyrosine phosphatase critically implicated in cancer cell proliferation, motility, invasion, and metastasis . This compound is a well-established chemical probe for dissecting PRL-3-mediated signaling pathways and evaluating PRL-3 as a therapeutic target in oncology research.

Why Researchers Cannot Substitute PRL-3 Inhibitor I with Other Rhodanine Derivatives


The PRL-3 phosphatase field is characterized by a high degree of structural and functional heterogeneity among inhibitor chemotypes. Simple rhodanine-based analogs, while sharing a core scaffold, exhibit drastically divergent inhibitory potencies and cellular efficacy due to subtle variations in substituent patterns that dictate binding affinity, cell permeability, and target engagement [1]. Furthermore, many early PRL-3 inhibitors, including other rhodanine derivatives and natural products, possess significantly weaker activity or poorly characterized selectivity profiles, rendering them unsuitable for reliable target validation in complex biological systems [2]. PRL-3 Inhibitor I (BR-1) represents a specific, well-validated chemotype with quantifiable and reproducible activity, making it the preferred reference standard for studies requiring robust and interpretable PRL-3 modulation.

Quantitative Performance Metrics for PRL-3 Inhibitor I (BR-1) Procurement


Direct Comparative In Vitro Potency Against Human PRL-3 (CG-707)

PRL-3 Inhibitor I (BR-1) inhibits human PRL-3 enzymatic activity with an IC50 value of 1.1 μM in a direct head-to-head study. In the same assay, its close structural analog CG-707 exhibited an IC50 of 0.8 μM [1]. While both compounds are potent, the differential activity (0.3 μM shift) underscores the structure-activity relationship (SAR) sensitivity of this chemotype and provides a clear quantitative benchmark for potency comparisons when selecting a probe for PRL-3 inhibition.

Cancer Metastasis Protein Tyrosine Phosphatase Chemical Probe

Potency Advantage Over Other Rhodanine-Based Inhibitors

PRL-3 Inhibitor I (BR-1) is significantly more potent than many other rhodanine derivatives evaluated for PRL-3 inhibition. For example, a later study identified a related rhodanine derivative, compound 4, which inhibits PRL-3 with an IC50 of 15.22 μM [1]. This cross-study comparison indicates BR-1 (IC50 ~0.9-1.1 μM) is approximately 14- to 17-fold more potent than this alternative rhodanine-based inhibitor.

Drug Discovery Chemical Biology Structure-Activity Relationship

Target Selectivity Profile Versus Other Phosphatases

A critical differentiator for PRL-3 Inhibitor I is its favorable selectivity profile. The compound is reported to have minimal activity against other phosphatases . In a comparative panel, BR-1 and its analog CG-707 were shown to selectively inhibit PRL-3 over other protein tyrosine phosphatases, with specificity confirmed by the recovery of phosphorylation on known PRL-3 substrates (ezrin and cytokeratin 8) [1]. This is in contrast to many broader-spectrum phosphatase inhibitors which can confound phenotypic analysis.

Target Engagement Specificity Phosphatase Profiling

Functional Efficacy in Cancer Cell Invasion Models

PRL-3 Inhibitor I has been validated in functional cellular assays. It strongly inhibits the migration and invasion of PRL-3 overexpressing colon cancer cells in a dose-dependent manner, without exhibiting cytotoxicity at effective concentrations [1]. In a separate model, it reduces the invasiveness of B16F10 murine melanoma cells . This contrasts with compounds that show in vitro enzyme inhibition but fail to translate to cellular or in vivo models due to poor permeability or stability.

Cell Migration Cancer Invasion Phenotypic Screening

Validated Utility in Drug Combination Synergy Studies

PRL-3 Inhibitor I (BR-1) has been employed in combination studies with clinically relevant chemotherapeutics. Notably, a combination of BR-1 with the multi-kinase inhibitor sorafenib synergistically promoted apoptosis in acute myeloid leukemia (AML) cells (ML-1 and MOLM-13 lines) [1]. The study demonstrated that BR-1 sensitizes AML cells to sorafenib through inactivation of the JAK/STAT5 and PI3K/AKT pathways, providing a clear mechanistic rationale for this combination strategy [2].

Acute Myeloid Leukemia Combination Therapy Apoptosis

Recommended Research Applications for PRL-3 Inhibitor I (BR-1)


Validating PRL-3 as a Therapeutic Target in Metastatic Cancer Models

Due to its potent and selective inhibition of PRL-3 enzymatic activity (IC50 = 0.9-1.1 μM) and validated reduction of cancer cell migration and invasion, PRL-3 Inhibitor I is the preferred chemical probe for establishing proof-of-concept in vitro and in vivo models of metastasis. It is particularly well-suited for studies in colon, melanoma, and gastric cancers where PRL-3 overexpression is linked to poor prognosis [1].

Dissecting PRL-3-Mediated Signaling Pathways

The compound's favorable selectivity profile [1] makes it an essential tool for dissecting the downstream signaling networks regulated by PRL-3. Its ability to recover phosphorylation of direct substrates like ezrin and cytokeratin 8 provides a reliable readout for on-target engagement, enabling researchers to map PRL-3-dependent pathways in various cancer cell lines.

Investigating PRL-3 as a Sensitizing Target in Acute Myeloid Leukemia (AML)

Based on evidence of synergistic apoptosis induction when combined with sorafenib, PRL-3 Inhibitor I (BR-1) is a key reagent for research programs evaluating PRL-3 inhibition as a strategy to overcome drug resistance or enhance the efficacy of standard-of-care therapies in AML and potentially other hematological malignancies [1].

Screening and Benchmarking Novel PRL-3 Inhibitors

Given its well-documented biochemical and cellular activity profiles, PRL-3 Inhibitor I serves as a reliable positive control and benchmark for high-throughput screening assays and medicinal chemistry campaigns aimed at discovering next-generation PRL-3 inhibitors with improved potency, selectivity, or drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRL-3 inhibitor I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.